molecular formula C19H15F3N2O4S2 B2527130 3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1116082-68-8

3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B2527130
CAS No.: 1116082-68-8
M. Wt: 456.45
InChI Key: VFHJLQHYELTMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O4S2 and its molecular weight is 456.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The blockade of alpha1-adrenergic receptors by Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate affects the signaling pathways downstream of these receptors. This results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The antagonistic action of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate on alpha1-adrenergic receptors results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain types of urinary disorders .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S2/c1-24(30(26,27)15-5-3-2-4-6-15)16-11-12-29-17(16)18(25)23-13-7-9-14(10-8-13)28-19(20,21)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHJLQHYELTMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.